N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BMH-21, is a synthetic compound that has shown promising results in scientific research. BMH-21 is a small molecule inhibitor that targets the DNA damage response (DDR) pathway, which is essential for the survival of cancer cells.
Mechanism of Action
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide targets the DDR pathway by inhibiting the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DDR pathway. Inhibition of ATM activity leads to DNA damage accumulation and cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of other kinases in the DDR pathway, including ATR and DNA-PK.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy. However, this compound has not been shown to have any significant effects on normal cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
For N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide research include further preclinical studies to assess its efficacy in vivo, optimization of its pharmacokinetic properties to improve its solubility and bioavailability, and identification of potential biomarkers to predict response to this compound therapy. Additionally, combination therapy studies with radiation therapy and chemotherapy should be conducted to assess the potential clinical utility of this compound.
Synthesis Methods
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide is synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with tert-butylamine followed by the reaction with 2-methoxybenzoyl chloride. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential as a cancer therapeutic agent. In vitro studies have shown that this compound induces cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-tert-butyl-2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-10-11-19-16(12-15)13-17(21(26)24-19)14-25(23(2,3)4)22(27)18-8-6-7-9-20(18)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPITZYLGZRSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=CC=C3OC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.